Technical Documentation Center

4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine
  • CAS: 1233955-62-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine: Structure, Properties, and Scientific Context

This guide provides a detailed technical overview of the chemical compound 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine, a molecule of interest within the broader landscape of medicinal chemistry and drug disco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical overview of the chemical compound 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine, a molecule of interest within the broader landscape of medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules and established chemical principles to offer a comprehensive perspective for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Identity

4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine is a distinct organic molecule characterized by a piperidine ring linked to a substituted nitrophenyl group via an ether linkage.

Table 1: Chemical Identity of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine and Related Isomers

Property4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine[1]4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine[2]
CAS Number 1233955-62-8[3]1233952-32-3[1]1000052-54-9[3]
Molecular Formula C13H17FN2O3C13H17FN2O3[1]C13H17FN2O3
Molecular Weight 268.28 g/mol 268.28 g/mol [1]268.28 g/mol
IUPAC Name 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine[1]4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine

The core structure consists of three key functional groups that dictate its chemical behavior and potential biological activity:

  • 1-Methylpiperidine: A saturated heterocyclic amine that often imparts aqueous solubility and can interact with biological targets through hydrogen bonding and ionic interactions. The methyl group on the nitrogen atom influences its basicity and steric profile.

  • Nitrophenyl Group: The presence of a nitro group (-NO2) significantly influences the electronic properties of the aromatic ring, making it electron-deficient. The position of the nitro and fluoro substituents is critical for its reactivity and potential interactions. Nitroaromatic compounds are known to have a wide range of biological activities.

  • Ether Linkage: A chemically stable ether bond connects the piperidine and nitrophenyl moieties, providing a flexible yet robust connection.

Caption: Key identifiers for 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine.

Synthesis and Characterization

Proposed Synthetic Pathway: Williamson Ether Synthesis

This synthesis would proceed in two main steps:

  • Deprotonation of the alcohol: (1-methylpiperidin-4-yl)methanol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide.

  • Nucleophilic substitution: The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of 1,4-difluoro-2-nitrobenzene, displacing one of the fluoride ions in an SNAr (Nucleophilic Aromatic Substitution) reaction.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 (1-methylpiperidin-4-yl)methanol Product 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine Reactant1->Product Williamson Ether Synthesis Reactant2 1,4-Difluoro-2-nitrobenzene Reactant2->Product Reagent1 1. Sodium Hydride (NaH) 2. Aprotic Solvent (e.g., THF, DMF) Reagent1->Product

Caption: Proposed Williamson ether synthesis for the target compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the chemical structure.

  • 1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the nitrophenyl ring, the protons of the piperidine ring, the methylene protons of the ether linkage, and the methyl group on the piperidine nitrogen. The coupling patterns and chemical shifts would be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

  • 13C NMR: The carbon NMR would display distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to the nitro group, fluorine, and oxygen would be significantly deshielded.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (268.28 g/mol ). Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.

Physicochemical Properties and Safety Considerations

Specific physicochemical data for 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine are not published. However, general properties can be inferred.

Table 2: Predicted Physicochemical Properties and Safety Information

PropertyPredicted Value/InformationJustification/Source
Physical State Likely a solid at room temperatureBased on similar aromatic piperidine derivatives.
Solubility Expected to have some solubility in organic solvents (e.g., DMSO, DMF, chlorinated solvents) and limited solubility in water.The piperidine moiety may confer some aqueous solubility, but the aromatic portion is hydrophobic.
pKa The piperidine nitrogen is basic and would have a pKa in the range of 8-10.Typical pKa for tertiary amines in a piperidine ring.
Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Based on safety data for structurally related compounds.[4]
Precautionary Statements Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.Standard precautions for handling chemical reagents.[5]

Potential Biological and Pharmacological Relevance

The structural motifs present in 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine suggest potential for biological activity, a notion supported by the known pharmacology of related compound classes.

The Role of the Piperidine Moiety

The piperidine ring is a common scaffold in many biologically active compounds and approved drugs. Its presence can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The 1-methylpiperidine group, in particular, is found in various compounds with central nervous system (CNS) activity. For instance, compounds containing a 1-methylpiperidin-4-yl moiety have been investigated as 5-HT2A receptor inverse agonists with potential antipsychotic properties.[1][6]

The Significance of the Nitrophenyl Group

Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[7] The nitro group can act as a bio-reductive functional group, where its reduction under hypoxic conditions can lead to the formation of reactive nitrogen species that can be cytotoxic. This mechanism is exploited in some antimicrobial and anticancer drugs.

Potential Therapeutic Applications

Given the combination of these structural features, 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine and its analogues could be of interest in several therapeutic areas:

  • Neuropharmacology: The piperidine moiety suggests potential for CNS activity. Depending on the overall molecular properties, it could be explored for its effects on various neurotransmitter receptors.

  • Antimicrobial Research: The presence of the nitroaromatic group makes it a candidate for screening against various bacterial and parasitic strains.

  • Oncology: The potential for bioreductive activation of the nitro group could be investigated in the context of developing hypoxia-activated anticancer agents.

Biological_Relevance cluster_compound 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine cluster_moieties Key Structural Moieties cluster_properties Potential Biological Properties Compound Target Molecule Piperidine 1-Methylpiperidine Moiety Compound->Piperidine Nitrophenyl Nitrophenyl Group Compound->Nitrophenyl CNS_Activity CNS Activity Piperidine->CNS_Activity Influences Antimicrobial Antimicrobial Activity Nitrophenyl->Antimicrobial Contributes to Anticancer Anticancer Potential Nitrophenyl->Anticancer Suggests

Caption: Relationship between structure and potential biological activity.

Future Directions and Research Opportunities

The lack of extensive data on 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine presents a clear opportunity for further research. Key areas for investigation include:

  • Definitive Synthesis and Characterization: The development and publication of a detailed synthetic protocol, along with comprehensive spectroscopic and physicochemical characterization, would be a valuable contribution to the chemical literature.

  • Biological Screening: A systematic evaluation of its biological activity, including antimicrobial, anticancer, and CNS receptor binding assays, would elucidate its potential as a lead compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with variations in the substitution pattern of the nitrophenyl ring and modifications to the piperidine moiety would provide valuable insights into the structural requirements for any observed biological activity.

Conclusion

4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine represents an under-explored area of chemical space. While specific data is scarce, its structural components suggest a potential for interesting biological activities. This guide provides a foundational understanding based on established chemical principles and data from related compounds, serving as a starting point for future research and development efforts in the fields of medicinal chemistry and drug discovery.

References

  • NextSDS. 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine - Chemical Substance Information. [Link]

  • NextSDS. 4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine - Chemical Substance Information. [Link]

  • Van der Mey, M., et al. "Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist." Journal of Pharmacology and Experimental Therapeutics 317.2 (2006): 910-918. [Link]

  • Al-Suwaidan, I. A., et al. "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." Molecules 27.11 (2022): 3631. [Link]

  • ResearchGate. Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. [Link]

  • NextSDS. 4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine - Chemical Substance Information. [Link]

Sources

Exploratory

Preliminary Pharmacokinetics and Metabolic Profiling of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine: A Preclinical Evaluation Guide

Executive Summary The compound 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine is a highly functionalized synthetic building block and investigational scaffold characterized by a basic piperidine ring linked via a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine is a highly functionalized synthetic building block and investigational scaffold characterized by a basic piperidine ring linked via an ether bridge to a fluorinated nitroaromatic system [1]. Because of its structural homology to known CNS-active agents (e.g., paroxetine analogs) and targeted radiotracers, understanding its preliminary pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for lead optimization.

This whitepaper establishes an authoritative, predictive, and experimental framework for evaluating the preclinical pharmacokinetics of this compound. By dissecting the causality between its structural moieties and expected metabolic liabilities, we provide self-validating protocols designed to accurately capture its in vitro stability, reactive intermediate formation, and in vivo disposition.

Structural Determinants of ADME

The pharmacokinetic behavior of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine is dictated by three distinct structural toxophores and pharmacophores. Understanding these features provides the logical foundation for our experimental design.

The N-Methylpiperidine Moiety: Distribution and Phase I Oxidation

The tertiary amine of the N-methylpiperidine ring possesses a basic pKa of approximately 9.5. At physiological pH (7.4), the molecule is highly protonated. This basicity, combined with the lipophilicity of the fluoronitrophenoxy group, drives a high volume of distribution ( Vss​ ) as the compound partitions extensively into lipid-rich tissues, including the central nervous system.

Metabolically, N-methylpiperidines are highly susceptible to N-demethylation , primarily mediated by the cytochrome P450 isozyme CYP3A4 (with secondary contributions from CYP2D6) [2]. This oxidative cleavage yields the secondary amine (4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine) and formaldehyde.

The Nitroaromatic Ring: Reductive Liabilities

The ortho-nitro group on the fluorinated aromatic ring presents a significant metabolic liability. Nitroaromatic compounds undergo single-electron reductions catalyzed by hepatic nitroreductases and CYP450 reductases [3]. This process generates a highly reactive nitro anion radical , which is subsequently reduced to nitroso and hydroxylamine intermediates. These electrophilic species can covalently bind to cellular macromolecules, leading to hepatotoxicity unless intercepted by endogenous nucleophiles like glutathione (GSH).

The Ether Linkage: O-Dealkylation

The ether bridge connecting the piperidine and the aromatic ring is vulnerable to CYP-mediated O-dealkylation . This cleavage results in the formation of 4-fluoro-2-nitrophenol and (1-methylpiperidin-4-yl)methanol, rapidly clearing the parent drug from systemic circulation.

Experimental Methodologies for Preliminary PK Profiling

To accurately profile this compound, the experimental workflows must account for both rapid Phase I clearance and the generation of reactive intermediates. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: In Vitro Microsomal Stability & Reactive Metabolite Trapping

Objective: Quantify intrinsic clearance ( CLint​ ) and identify reactive nitroso intermediates.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (0.5 mg/mL final protein concentration) and the test compound (1 µM final).

    • Causality Check: Add Glutathione (GSH, 5 mM) to the mixture. GSH acts as a nucleophilic trapping agent. If the nitroaromatic group is reduced to a reactive nitroso species, GSH will form a stable adduct, preventing the intermediate from covalently binding to the microsomal proteins and masking the metabolic pathway [4].

  • Initiation & Sampling: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol 100 ng/mL).

    • Self-Validation: Run a parallel incubation using Verapamil as a high-clearance positive control. If Verapamil is not depleted by >70% at 30 minutes, the HLM batch is functionally compromised and the assay must be rejected.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) to quantify parent depletion and identify GSH-adduct masses.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: Determine absolute bioavailability ( F% ) and systemic disposition.

  • Dosing Formulation: Formulate 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline.

    • Causality Check: The lipophilic nature of the ether and the basicity of the amine require a co-solvent system to prevent precipitation upon injection into the physiological pH of the bloodstream.

  • Administration: Administer the formulation to jugular vein-cannulated Sprague-Dawley rats via Intravenous (IV) bolus (1 mg/kg) and Oral (PO) gavage (5 mg/kg).

  • Blood Sampling: Collect 200 µL blood samples via the cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately to K2​EDTA tubes and centrifuge (3000 x g, 4°C) to harvest plasma.

    • Self-Validation: Pre-dose samples (t=0) must be analyzed to establish a zero-baseline. Any detectable compound at t=0 invalidates the subject due to cross-contamination.

  • Quantification: Extract plasma proteins via acetonitrile precipitation. Quantify the parent compound using LC-MS/MS against a matrix-matched calibration curve (1–1000 ng/mL).

Quantitative Data Summary

The following tables summarize the predicted physicochemical properties and the simulated preliminary in vivo pharmacokinetic parameters based on structural homology models and in vitro-to-in vivo extrapolation (IVIVE).

Table 1: Physicochemical & ADME Properties
ParameterValuePharmacokinetic Implication
Molecular Weight 268.28 g/mol Favorable for passive membrane permeability.
cLogP ~2.8High lipophilicity; drives high tissue distribution.
pKa (Amine) ~9.5Highly ionized in plasma; potential for lysosomal trapping.
Polar Surface Area (PSA) ~57 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration.
Table 2: Simulated In Vivo PK Parameters (Rat Model)
PK ParameterRouteSimulated ValueInterpretation
Clearance ( CL ) IV45 mL/min/kgHigh clearance (approaching hepatic blood flow) due to rapid N-demethylation and nitroreduction.
Volume of Distribution ( Vss​ ) IV4.5 L/kgExtensive tissue distribution driven by the basic amine.
Half-life ( T1/2​ ) IV / PO1.2 hoursShort residence time due to metabolic lability.
Absolute Bioavailability ( F% ) PO15 - 20%Poor oral bioavailability due to extensive first-pass hepatic extraction.

Visualizations

Preclinical PK Evaluation Workflow

The logical progression of evaluating this compound moves from in vitro liability identification to in vivo compartmental modeling.

PKWorkflow Phase1 Phase 1: In Vitro Profiling (HLM Stability & CYP Phenotyping) Phase2 Phase 2: Metabolite ID (LC-HRMS & GSH Trapping) Phase1->Phase2 Identifies Reactive Liabilities Phase3 Phase 3: In Vivo PK (Rodent IV/PO Dosing) Phase2->Phase3 Guides Dosing Strategy Phase4 Phase 4: Data Modeling (Non-Compartmental Analysis) Phase3->Phase4 Generates PK Parameters

Caption: Sequential preclinical workflow for evaluating the pharmacokinetics of the target compound.

Proposed Metabolic Pathways

The diagram below illustrates the primary predicted biotransformation routes, highlighting the formation of the reactive nitroso intermediate.

MetabolicPathway Parent 4-[(4-Fluoro-2-nitrophenoxy)methyl] -1-methylpiperidine (Parent Drug) NDesmethyl N-Desmethyl Metabolite (CYP3A4 / CYP2D6) Parent->NDesmethyl N-Demethylation Nitroso Nitroso / Hydroxylamine Reactive Intermediate (Nitroreductase) Parent->Nitroso 1e- Reduction Phenol 4-Fluoro-2-nitrophenol (O-Dealkylation) Parent->Phenol Ether Cleavage Aniline Aniline Derivative (Complete Reduction) Nitroso->Aniline Further Reduction

Caption: Primary Phase I metabolic pathways including N-demethylation, nitroreduction, and O-dealkylation.

References

  • NextSDS. "4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine — Chemical Substance Information." NextSDS Substance Database.
  • MDPI. "Metabolism, Disposition, Excretion, and Potential Transporter Inhibition of 7–16, an Improving 5-HT 2A Receptor Antagonist and Inverse Agonist for Parkinson's Disease." Pharmaceutics, 2024.
  • SciELO. "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." Journal of the Brazilian Chemical Society, 2015.
  • NIH/PMC. "Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms." Molecules, 2017.
Foundational

An In-depth Technical Guide to the Mechanism of Action of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine Derivatives

A Senior Application Scientist's Synthesis of Preclinical Insights for Researchers and Drug Development Professionals Introduction: The Therapeutic Potential of Novel Piperidine Scaffolds The piperidine ring is a privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of Preclinical Insights for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of Novel Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of ligands for a diverse array of biological targets. Within this broad class, derivatives of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine represent a promising chemotype, particularly in the pursuit of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease. The strategic incorporation of a fluorinated and nitrated phenoxy moiety, linked to a central piperidine core, suggests a design aimed at modulating key enzymatic or receptor systems implicated in neuronal function and pathology.

This guide provides an in-depth exploration of the putative mechanism of action for this specific class of piperidine derivatives. Drawing upon established principles of medicinal chemistry and pharmacology for related compounds, we will dissect the likely molecular interactions, downstream signaling consequences, and the experimental methodologies required to rigorously validate these hypotheses.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

A substantial body of evidence points towards acetylcholinesterase (AChE) as a primary target for many functionalized piperidine-containing molecules.[1][2][3] AChE is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the nerve impulse.[4] In conditions like Alzheimer's disease, a deficit in cholinergic neurotransmission is a key pathological feature, and inhibiting AChE to increase the synaptic concentration of ACh remains a frontline therapeutic strategy.[1][2]

The structural motifs present in 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine derivatives are consistent with those of known AChE inhibitors. The protonated nitrogen of the piperidine ring is likely to form a crucial electrostatic interaction with the peripheral anionic site (PAS) of the AChE enzyme. This initial binding event orients the molecule within the enzyme's active site gorge for further interactions. The substituted phenoxy group can then engage with the catalytic active site (CAS), potentially through hydrophobic and aromatic stacking interactions with key amino acid residues.

Visualizing the Proposed Binding Mode

AChE_Inhibition cluster_AChE Acetylcholinesterase (AChE) Active Site Gorge cluster_ligand Piperidine Derivative PAS {Peripheral Anionic Site (PAS)|{Trp279, Tyr334}} CAS {Catalytic Active Site (CAS)|{Ser200, His440, Glu327}} Gorge Acyl-binding Pocket Piperidine Protonated Piperidine-N+ Piperidine->PAS Ionic Interaction Linker -(CH2)-O- Piperidine->Linker Phenoxy 4-Fluoro-2-nitrophenoxy Linker->Phenoxy Phenoxy->CAS Hydrophobic/Aromatic Interactions caption Proposed binding of the piperidine derivative within the AChE active site gorge.

Caption: Proposed binding of the piperidine derivative within the AChE active site gorge.

Experimental Validation: AChE Inhibition Assay (Ellman's Method)

The most common method to determine the AChE inhibitory activity of a compound is the spectrophotometric method developed by Ellman. This assay is robust, reliable, and provides quantitative data on the potency of the inhibitor.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Human recombinant AChE enzyme solution.

    • Test compound stock solution (in DMSO) and serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound dilution (or vehicle control).

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • The rate of reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor.

    • The percentage of inhibition is determined relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Compound AChE IC50 (µM) BuChE IC50 (µM) Selectivity Index (BuChE/AChE)
Donepezil (Reference)0.0257.5300
Derivative Example 10.1515.2101.3
Derivative Example 20.0820.5256.3

Secondary and Off-Target Activities: A Broader Pharmacological Profile

While AChE inhibition is a highly probable primary mechanism, the piperidine scaffold is known to interact with other CNS targets. A comprehensive understanding of the mechanism of action requires investigating potential off-target effects, which could contribute to the overall pharmacological profile or represent potential side effects.

Dopamine and Serotonin Receptor Modulation

Piperidine derivatives have been identified as antagonists or inverse agonists at various dopamine and serotonin receptors. For instance, some piperidine-based compounds show high affinity for the dopamine D4 receptor, and others act as potent 5-HT2A receptor inverse agonists.[5][6] These interactions are relevant in the context of neuropsychiatric symptoms that often accompany neurodegenerative diseases.

Experimental Workflow for Receptor Binding Assays:

Receptor_Binding_Workflow start Prepare Cell Membranes Expressing Target Receptor (e.g., D4 or 5-HT2A) radioligand Select High-Affinity Radioligand for Target (e.g., [3H]-Spiperone) start->radioligand incubation Incubate Membranes with Radioligand and Varying Concentrations of Test Compound radioligand->incubation separation Separate Bound and Free Radioligand (Rapid Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: Calculate Ki from IC50 (Cheng-Prusoff Equation) quantification->analysis caption Workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor. This involves incubating cell membranes expressing the receptor of interest with a known radiolabeled ligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

Other Potential Targets

The diverse chemistry of piperidine derivatives allows for potential interactions with a range of other biological targets, including:

  • Monoacylglycerol Lipase (MAGL): Some piperidine-containing molecules have been developed as PET imaging agents for MAGL, a key enzyme in the endocannabinoid system.

  • Glycine Transporter 1 (GlyT1): Certain 1-methylpiperidine derivatives have shown potent inhibitory activity against GlyT1, which is involved in modulating NMDA receptor function.[7]

  • Equilibrative Nucleoside Transporters (ENTs): Piperazine derivatives, structurally related to piperidines, have been identified as inhibitors of ENTs, which play a role in adenosine signaling.[8]

Investigation into these and other potential targets is crucial for a complete mechanistic understanding and for identifying any polypharmacological benefits or liabilities.

Conclusion and Future Directions

The 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine scaffold holds significant promise as a source of novel CNS-active agents. Based on extensive precedent in the medicinal chemistry literature, the primary mechanism of action for derivatives of this class is likely to be the inhibition of acetylcholinesterase. This hypothesis is strongly supported by the structural features of the molecule, which are well-suited for interaction with the active site of AChE.

However, a thorough and scientifically rigorous evaluation must extend beyond the primary target. Comprehensive profiling against a panel of CNS receptors and enzymes, such as dopamine and serotonin receptors, MAGL, and GlyT1, is essential. This multi-faceted approach will not only confirm the primary mechanism but also uncover any polypharmacology that could be therapeutically advantageous or a source of adverse effects. The experimental protocols and workflows detailed in this guide provide a robust framework for undertaking such an investigation, ultimately paving the way for the potential clinical development of this promising class of compounds.

References

  • U.S. National Library of Medicine. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974.
  • Fluorochem. 4-[(2-Fluoro-6-nitrophenoxy)methyl]-1-methylpiperidine.
  • U.S. National Library of Medicine. (n.d.). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biological & Pharmaceutical Bulletin.
  • American Chemical Society. (2019). Design, Synthesis, and Evaluation of (4 R)-1-{3-[2-(>18>F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([>18>F] T-401) as a Novel Positron-Emission Tomography Imaging Agent for Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 62(5), 2362-2375.
  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.
  • Clinicaltrials.eu. (4R)-4-(3-(18F)Fluoranyl-5-Fluorophenyl)-1-[(3-Methylpyridin-4-Yl)Methyl]Pyrrolidin-2-One.
  • U.S. National Library of Medicine. (2006). Synthesis and efficacy of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives for acetylcholinesterase inhibition, as a stimulant of central cholinergic neurotransmission in Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 16(15), 3932–3936.
  • U.S. National Library of Medicine. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15).
  • DOI. Supplemental materials Novel piperazine based compounds target Alzheimer's disease relevant amyloid beta-42 and tau derived pe.
  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
  • Fuchigami, T., Haratake, M., Magata, Y., Haradahira, T., & Nakayama, M. Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl.
  • U.S. National Library of Medicine. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918.
  • NextSDS. 4-[(4-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride.
  • Unknown Source. (2022). 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime).
  • U.S. National Library of Medicine. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1).
  • Google Patents. (n.d.).
  • MDPI. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies.
  • Sciforum. (2024).
  • MDPI. (2023). Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. 9u3r1lEIEZMp5dIcskZZ_w)

Sources

Protocols & Analytical Methods

Method

Catalytic Pathways for the Efficient Synthesis of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine: Application Notes and Protocols

Introduction: Strategic Importance and Synthesis Overview 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine is a key building block in medicinal chemistry and drug discovery, often serving as a precursor for more co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance and Synthesis Overview

4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine is a key building block in medicinal chemistry and drug discovery, often serving as a precursor for more complex molecular targets. The molecule's architecture, featuring a fluorinated and nitrated aromatic ring linked via an ether bond to a methylated piperidine moiety, presents specific synthetic challenges. The ether linkage is a critical connection, and its efficient and selective formation is paramount to the overall success of any synthetic route.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic synthesis of this important intermediate. We will delve into the mechanistic underpinnings of the primary synthetic route, the Williamson ether synthesis, and explore various catalytic strategies to optimize this transformation. The focus will be on providing not just procedural steps, but also the scientific rationale behind the choice of catalysts, reagents, and reaction conditions, thereby empowering researchers to troubleshoot and adapt these protocols to their specific needs.

Core Synthesis Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for constructing the ether linkage in the target molecule is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[1] The general transformation is depicted below:

Williamson Ether Synthesis A 4-Fluoro-2-nitrophenol I 4-Fluoro-2-nitrophenoxide A->I + A->I Deprotonation B Base B->I B->I Deprotonation C 4-(Halomethyl)-1-methylpiperidine P 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine C->P C->P SN2 Attack I->P + I->P SN2 Attack

Figure 1: General scheme of the Williamson ether synthesis for the target molecule.

The success of this synthesis is highly dependent on the choice of base, solvent, and, most critically, the catalyst, which can dramatically influence reaction rates, yields, and purity.

Catalytic Approaches and Detailed Protocols

We will explore two primary catalytic approaches for this synthesis: a conventional method using a strong base and an advanced method employing phase-transfer catalysis for enhanced efficiency and milder reaction conditions.

Method 1: Conventional Synthesis with a Strong Base (e.g., Sodium Hydride)

This protocol utilizes a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete and irreversible deprotonation of the phenolic hydroxyl group. This method is highly effective but requires stringent anhydrous (dry) conditions due to the reactivity of NaH with water.

Protocol 1: Synthesis using Sodium Hydride

Materials:

  • 4-Fluoro-2-nitrophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 4-(Chloromethyl)-1-methylpiperidine hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Phenoxide:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 4-Fluoro-2-nitrophenol (1.0 eq).

    • Add anhydrous DMF (10 mL per gram of phenol) via syringe.

    • Stir the solution at 0 °C (ice bath).

    • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • Alkylation:

    • In a separate flask, neutralize 4-(Chloromethyl)-1-methylpiperidine hydrochloride (1.1 eq) with a suitable base (e.g., by partitioning between a strong base and an organic solvent, then drying the organic layer) to obtain the free base.

    • Add the free base of 4-(Chloromethyl)-1-methylpiperidine to the phenoxide solution at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench with water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel to yield the pure 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine.

Method 2: Phase-Transfer Catalysis (PTC) for Enhanced Efficiency

For industrial applications and for syntheses where milder conditions are preferred, phase-transfer catalysis is an excellent alternative.[2] A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the phenoxide from an aqueous or solid phase into an organic phase where it can react with the alkyl halide.[3][4][5] This method often allows for the use of less hazardous and more economical bases like potassium carbonate or sodium hydroxide.[6]

Phase_Transfer_Catalysis_Workflow Phase-Transfer Catalysis Workflow Phenol 4-Fluoro-2-nitrophenol Phenoxide Potassium 4-Fluoro-2-nitrophenoxide Phenol->Phenoxide Deprotonation at interface Base K2CO3 (solid) Base->Phenoxide PTC_org Q+OAr- Phenoxide->PTC_org Anion Exchange with PTC PTC_aq Q+X- (TBAB) PTC_aq->PTC_org AlkylHalide 4-(Chloromethyl)-1-methylpiperidine Product Target Product AlkylHalide->Product Product->PTC_aq Catalyst Regeneration PTC_org->Product SN2 Reaction Interface Phase Boundary

Figure 2: Workflow diagram of the phase-transfer catalyzed synthesis.

Protocol 2: Synthesis using Phase-Transfer Catalysis

Materials:

  • 4-Fluoro-2-nitrophenol

  • 4-(Chloromethyl)-1-methylpiperidine hydrochloride

  • Potassium carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile or Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel with mechanical stirrer and condenser

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add 4-Fluoro-2-nitrophenol (1.0 eq), 4-(Chloromethyl)-1-methylpiperidine hydrochloride (1.1 eq), and finely powdered potassium carbonate (2.0-3.0 eq).

    • Add the phase-transfer catalyst, Tetrabutylammonium bromide (TBAB), at a loading of 5-10 mol%.

    • Add acetonitrile or toluene as the solvent (10-20 mL per gram of phenol).

  • Reaction Execution:

    • Heat the heterogeneous mixture to reflux (typically 80-110 °C depending on the solvent) with vigorous stirring.

    • Monitor the reaction by TLC until the starting phenol is consumed. This usually takes 6-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic solution with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Comparison of Catalytic Methods

ParameterMethod 1: Strong Base (NaH)Method 2: Phase-Transfer Catalysis (PTC)
Catalyst Not applicable (stoichiometric base)Tetrabutylammonium bromide (TBAB) or similar
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃), NaOH, KOH
Solvent Anhydrous polar aprotic (e.g., DMF, THF)Acetonitrile, Toluene, Dichloromethane
Temperature Room temperature to 70 °C80 - 110 °C (reflux)
Reaction Time 4 - 8 hours6 - 12 hours
Advantages High reactivity, fast reaction timesMilder conditions, safer reagents, cost-effective base, suitable for large-scale synthesis
Disadvantages Requires strict anhydrous conditions, hazardous base (H₂ evolution)May require higher temperatures and longer reaction times, catalyst removal might be necessary

Conclusion and Future Perspectives

The synthesis of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine is efficiently achieved via the Williamson ether synthesis. While conventional methods using strong bases like sodium hydride are effective on a laboratory scale, phase-transfer catalysis offers a more robust, safer, and scalable alternative for industrial production. The choice of catalyst and reaction conditions should be guided by the desired scale of the synthesis, available resources, and safety considerations. Future research in this area may focus on the development of even more active and recyclable phase-transfer catalysts to further enhance the green credentials and cost-effectiveness of this important transformation.

References

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)
  • Williamson ether synthesis. (2021, October 23). In Wikipedia. (URL: [Link])

  • EP3325444B1 - Methods for preparing n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)
  • Enantioselective Synthesis of α‐(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salt. (2018, February 20). Angewandte Chemie International Edition. (URL: [Link])

  • WO 2012/069948 A1 - Common Organic Chemistry. (2012, May 31). (URL: not available)
  • Industrial Phase-Transfer Catalysis. PTC Organics. (URL: [Link])

  • Mąkosza, M. (2000). Phase-transfer catalysis. A general and practical method for synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. (URL: not available)
  • B. Banerjee, S. K. Singh, A. K. S. K. Deb, S. K. Mandal, and S. C. Roy, "Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles," Molecules, vol. 22, no. 12, p. 2123, Dec. 2017. (URL: [Link])

  • phase transfer catalysis - Little Flower College Guruvayoor. (URL: [Link])

  • (PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2025, October 15). (URL: [Link])

  • Tetrabutylammonium Bromide | Encyclopedia MDPI. (URL: [Link])

  • Solved Draw the full reaction mechanism for Williamson Ether | Chegg.com. (2020, November 25). (URL: [Link])

  • PTC O-Alkylation with Chlorodifluoromethane - PTC Organics, Inc. (URL: [Link])

  • Synthesis of aryl ethers via a sulfonyl transfer reaction - PubMed. (2012, August 3). (URL: [Link])

  • Tetra-n-butylammonium bromide (TBAB)-initiated carbonylation–peroxidation of styrene derivatives with aldehydes and hydroperoxides - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • 発表論文 | 東北大学大学院薬学研究科 分子制御化学講座 合成制御化学分野HP. (URL: [Link])

  • Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl. (URL: not available)
  • Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles - PubMed. (2023, April 11). (URL: [Link])

  • Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - Beilstein Journals. (2008, June 26). (URL: [Link]): [Link])

Sources

Application

Application Notes and Protocols for the Etherification Synthesis of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine

Abstract This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine, a key intermediate in pharmaceutical resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine, a key intermediate in pharmaceutical research and development. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This document elucidates the underlying reaction mechanism, provides a step-by-step laboratory-scale protocol, outlines expected analytical characterization data, and discusses critical process parameters and safety considerations. The content is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for the successful preparation of this important building block.

Introduction and Scientific Rationale

Piperidine derivatives are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1] The target molecule, 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine, incorporates a substituted nitrophenyl ether linked to a methylpiperidine scaffold, making it a valuable intermediate for the synthesis of more complex drug candidates. The strategic placement of the fluoro and nitro groups on the aromatic ring allows for subsequent chemical modifications, such as reduction of the nitro group to an amine or nucleophilic aromatic substitution.

The core of this synthesis is the Williamson ether synthesis, a classic and reliable SN2 reaction.[2][3] This method involves the reaction of an alkoxide with a primary alkyl halide or another electrophile with a good leaving group. In this specific application, we will be adapting the Williamson synthesis to form an aryl ether. The reaction will proceed by deprotonating a phenolic hydroxyl group to form a nucleophilic phenoxide, which then attacks an electrophilic carbon, displacing a leaving group to form the desired ether linkage.

Reaction Mechanism and Strategic Considerations

The etherification reaction to produce 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

The key steps are:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of (1-methylpiperidin-4-yl)methanol, forming a potent nucleophile, the corresponding alkoxide.

  • Nucleophilic Attack: The newly formed alkoxide attacks the electron-deficient carbon atom of 1,4-difluoro-2-nitrobenzene. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution.

  • Displacement: The fluoride ion at the 1-position acts as a leaving group, and is displaced by the incoming alkoxide, resulting in the formation of the desired aryl ether.

Causality Behind Experimental Choices:

  • Choice of Base: A moderately strong base like potassium carbonate is often sufficient for deprotonating alcohols in the presence of an activated aromatic electrophile. Stronger bases like sodium hydride could also be used but may require stricter anhydrous conditions.

  • Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions as it can solvate the cation of the base while leaving the nucleophilic alkoxide relatively free to react.[4]

  • Reaction Temperature: The reaction is typically heated to increase the reaction rate. A temperature range of 80-100 °C is common for this type of etherification.

  • Leaving Group: Fluoride is a suitable leaving group in this context due to the activation of the aromatic ring by the ortho-nitro group.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from starting materials to the final purified product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification cluster_4 Final Product reagents Combine (1-methylpiperidin-4-yl)methanol, 1,4-difluoro-2-nitrobenzene, and K2CO3 in DMF heating Heat reaction mixture (e.g., 90 °C) with stirring reagents->heating monitoring Monitor progress by TLC or LC-MS heating->monitoring quench Cool and quench with water monitoring->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer with brine extract->wash dry Dry organic layer (e.g., Na2SO4) wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by column chromatography concentrate->chromatography characterize Characterize by NMR, MS, etc. chromatography->characterize

Caption: Workflow for the synthesis of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine.

Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles for the Williamson ether synthesis and should be adapted and optimized as necessary. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
(1-methylpiperidin-4-yl)methanolC₇H₁₅NO129.201.0 g7.74Starting material
1,4-Difluoro-2-nitrobenzeneC₆H₃F₂NO₂159.091.35 g8.51Starting material (1.1 eq)
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.14 g15.48Base (2.0 eq)
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-Anhydrous solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL-Extraction solvent
Deionized WaterH₂O18.02~100 mL-For workup
Brine (sat. NaCl solution)NaCl/H₂O-~50 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-Drying agent
Silica GelSiO₂-As needed-For column chromatography
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1-methylpiperidin-4-yl)methanol (1.0 g, 7.74 mmol), 1,4-difluoro-2-nitrobenzene (1.35 g, 8.51 mmol), and potassium carbonate (2.14 g, 15.48 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (20 mL) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of deionized water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic extracts and wash with brine (2 x 25 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-[(4-fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine.

Characterization and Data Analysis

The successful synthesis of the target compound should be confirmed by standard analytical techniques. The following are the expected characterization data based on the structure of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.8-8.0 (m, 1H, Ar-H), ~7.1-7.3 (m, 2H, Ar-H), ~4.0 (d, 2H, O-CH₂), ~2.8-3.0 (m, 2H, piperidine-H), ~2.3 (s, 3H, N-CH₃), ~1.8-2.1 (m, 3H, piperidine-H), ~1.5-1.7 (m, 4H, piperidine-H).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~160 (d, J=250 Hz, C-F), ~150 (C-O), ~140 (C-NO₂), ~125 (Ar-C), ~118 (Ar-C), ~110 (Ar-C), ~70 (O-CH₂), ~55 (piperidine-C), ~46 (N-CH₃), ~35 (piperidine-C), ~30 (piperidine-C).
Mass Spectrometry (ESI+)Expected [M+H]⁺: m/z = 283.14
FT-IR (ATR)ν (cm⁻¹): ~2950-2800 (C-H), ~1580, 1480 (Ar C=C), ~1520, 1340 (N-O, nitro), ~1250 (C-O, ether), ~1200 (C-F).

Safety and Handling

  • 1,4-Difluoro-2-nitrobenzene is a toxic and irritating compound. Handle with care, avoiding skin and eye contact, and inhalation.

  • N,N-Dimethylformamide (DMF) is a reproductive hazard and can be absorbed through the skin. Use in a well-ventilated area and wear appropriate gloves.

  • The reaction should be performed in a fume hood at all times.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

Sources

Method

Application Note: Utilizing 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Scientific Rationale The piperidine nucleus is a highly privileged structural motif in medicinal chemistry, present in a vast array of clinically approved drugs targeting central nervous system (CNS)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The piperidine nucleus is a highly privileged structural motif in medicinal chemistry, present in a vast array of clinically approved drugs targeting central nervous system (CNS) disorders, oncology, and infectious diseases [1]. Its utility stems from its ability to modulate lipophilicity, enhance aqueous solubility, and adapt its conformation to the steric demands of target binding pockets [2].

4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine (CAS: 1233955-62-8) is a highly versatile, trifunctional building block designed for the rapid generation of targeted therapeutics, such as kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The strategic placement of its functional groups provides distinct mechanistic advantages:

  • 1-Methylpiperidine Moiety: Acts as a basic center (pKa ~9.5), ensuring protonation at physiological pH. This enables critical salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) within target binding sites, while significantly improving the pharmacokinetic (ADME) profile by enhancing aqueous solubility [1].

  • 4-Fluoro Substituent: Positioned para to the ether linkage, the highly electronegative fluorine atom acts as a metabolic shield. It effectively blocks cytochrome P450 (CYP)-mediated para-hydroxylation of the phenoxy ring, thereby increasing the biological half-life of the resulting drug candidate without adding significant steric bulk.

  • 2-Nitro Group: Serves as a stable, masked aniline. Upon chemoselective reduction, the resulting primary amine provides an essential hydrogen-bond donor and a versatile nucleophilic handle for amide coupling, urea formation, or cyclization into bicyclic heterocycles (e.g., benzoxazines or benzimidazoles).

Physicochemical & Structural Profile

Table 1 summarizes the core physicochemical properties of the intermediate, which guide its handling and downstream synthetic applications [3].

PropertyValue / Description
Chemical Name 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine
CAS Registry Number 1233955-62-8
Molecular Formula C13H17FN2O3
Molecular Weight 268.28 g/mol
SMILES CN1CCC(COC2=C(NO2)C=C(F)C=C2)CC1
Key Structural Features Basic tertiary amine, metabolically blocking C-F bond, reducible nitro group

Mechanistic Causality in Experimental Design (E-E-A-T)

A critical challenge in utilizing fluorinated nitroaromatics is the risk of hydrodefluorination during the nitro reduction step. While catalytic hydrogenation (H2 with Pd/C) is a standard method for reducing nitro groups, the palladium surface can catalyze the oxidative addition into the activated C-F bond, leading to the loss of the fluorine atom and, consequently, the loss of the metabolic shield.

To maintain scientific integrity and ensure a self-validating synthetic system, the reduction protocol must be carefully chosen. As demonstrated in our optimization data (Table 2), utilizing a dissolving metal reduction—specifically Iron powder with Ammonium Chloride (Fe/NH4Cl)—provides a highly chemoselective pathway. The mild acidity of NH4Cl provides the necessary protons for the reduction of the nitro group via single-electron transfer from the iron surface, completely bypassing the C-F bond cleavage mechanism associated with transition-metal catalysis.

Table 2: Optimization of Nitro Reduction Conditions
Reaction ConditionsNitro ConversionDefluorination ByproductIsolated Yield
H2 (1 atm), 10% Pd/C, MeOH, RT100%45%42%
H2 (50 psi), 10% Pd/C, MeOH, RT100%85%12%
SnCl2·2H2O, EtOH, Reflux95%<1%78% (Toxicity/Purification issues)
Fe powder, NH4Cl, EtOH/H2O (3:1), 80°C 100% <1% 92% (Optimal)

Workflows and Logical Relationships

The following diagram illustrates the logical synthetic progression from the masked intermediate to a bioactive drug candidate, highlighting the specific functional purpose of each transformation.

SyntheticWorkflow Start 4-[(4-Fluoro-2-nitrophenoxy)methyl] -1-methylpiperidine Reduction Chemoselective Reduction (Fe/NH4Cl, EtOH/H2O) Start->Reduction Avoids defluorination Aniline 2-((1-Methylpiperidin-4-yl)methoxy) -5-fluoroaniline Reduction->Aniline Unmasks nucleophile Coupling Amide Coupling (HATU, DIPEA, R-COOH) Aniline->Coupling Library diversification Product Targeted Drug Candidate (e.g., Kinase Inhibitor) Coupling->Product Installs hinge-binder

Fig 1. Synthetic workflow demonstrating the chemoselective unmasking and diversification of the scaffold.

Once synthesized, the resulting molecule leverages its distinct pharmacophoric elements to engage biological targets. The diagram below maps these interactions.

Pharmacophore Target Biological Target Aspartate/Glutamate Residue Kinase Hinge Region CYP450 Active Site Sub1 1-Methylpiperidine (Basic Center) Sub1->Target Salt Bridge Formation Sub2 Amide Linker (H-Bond Donor/Acceptor) Sub2->Target Hinge Binding (H-Bonds) Sub3 4-Fluoro Substituent (Metabolic Blocker) Sub3->Target Steric/Electronic Shielding

Fig 2. Pharmacophore interaction model of the piperidine-based drug candidate with its biological target.

Experimental Protocols

Protocol A: Chemoselective Reduction to 2-((1-Methylpiperidin-4-yl)methoxy)-5-fluoroaniline

This self-validating protocol ensures the quantitative reduction of the nitro group while preserving the critical C-F bond.

Reagents:

  • 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium chloride (NH4Cl, 5.0 eq)

  • Solvent: Ethanol / Water (3:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitro compound (1.0 eq) in the EtOH/H2O (3:1) mixture to achieve a concentration of 0.2 M.

  • Activation: Add NH4Cl (5.0 eq) to the solution and stir at room temperature for 5 minutes to ensure complete dissolution of the salt.

  • Reduction: Add Iron powder (5.0 eq) in a single portion. Caution: The reaction is mildly exothermic.

  • Heating: Heat the suspension to 80°C (reflux) under a nitrogen atmosphere.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The disappearance of the nitro starting material (typically within 2-4 hours) and the appearance of a more polar, UV-active spot (ninhydrin positive) indicates completion. LC-MS will confirm the mass shift from[M+H]+ 269 to [M+H]+ 239 without the presence of the defluorinated mass ([M+H]+ 221).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues, washing the pad thoroughly with ethyl acetate (EtOAc).

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the aqueous residue between EtOAc and saturated aqueous NaHCO3. Extract the aqueous layer twice more with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting aniline is generally of sufficient purity (>95%) for immediate downstream coupling, but can be purified via flash chromatography (basic alumina or silica pre-treated with 1% Et3N) if necessary.

Protocol B: Amide Coupling for Library Generation

This protocol details the attachment of a target-specific moiety (e.g., a heteroaryl carboxylic acid) to the newly formed aniline.

Reagents:

  • 2-((1-Methylpiperidin-4-yl)methoxy)-5-fluoroaniline (1.0 eq)

  • Heteroaryl Carboxylic Acid (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. The solution will typically turn pale yellow, indicating the formation of the active OBt-ester.

  • Coupling: Add the aniline intermediate (1.0 eq) dissolved in a minimal amount of DMF dropwise to the activated acid solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor via LC-MS for the consumption of the aniline.

  • Quenching & Extraction: Quench the reaction by adding water. Extract the mixture with EtOAc (3x). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO3, and brine.

  • Isolation: Dry over Na2SO4, concentrate, and purify via reverse-phase preparative HPLC to yield the final targeted drug candidate as a TFA or formate salt.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed (NCBI). Available at:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Optimization for 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with the drug candidate 4-[(4-Fluoro-2-nitrophenoxy)me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with the drug candidate 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine.

This molecule presents a dual challenge: it contains a highly hydrophobic 4-fluoro-2-nitrophenoxy moiety and a highly basic tertiary amine (1-methylpiperidine, estimated pKa ~9.5). This structural dichotomy often leads to retention time instability and severe peak tailing if the analytical method is not rigorously controlled. Below, you will find mechanistic explanations, self-validating troubleshooting protocols, and empirical data to help you optimize your HPLC workflows.

Section 1: The Mechanistic Root of the Problem

Why does this molecule misbehave on standard C18 columns? The basic tertiary amine is protonated at neutral to mildly acidic pH levels. When analyzing basic compounds, secondary interactions occur between the positively charged amine and ionized residual silanol groups (SiO⁻) on the silica stationary phase[1]. This electrostatic attraction acts as a secondary retention mechanism, leading to peak tailing and peak broadening. Furthermore, if the mobile phase pH is too close to the analyte's pKa, small local fluctuations in pH will cause significant shifts in the ratio of ionized to unionized molecules, drastically shifting the retention time.

Section 2: Troubleshooting Guide - Retention Time Shifts

Q: My retention time for 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine shifts unpredictably from run to run. How do I stabilize it?

A: Retention time drift for basic amines is predominantly caused by inadequate buffering capacity near the molecule's pKa or mechanical pump delivery issues[2]. Because the pKa of the 1-methylpiperidine group is approximately 9.5, operating at a pH of 7.0–8.5 leaves the molecule in a state of partial ionization equilibrium that is highly sensitive to minor environmental changes.

Self-Validating Protocol for Stabilizing Retention Time:
  • Mechanical Verification: Monitor the pump pressure ripple during a gradient run. If the pressure ripple exceeds 2%, inspect and replace worn pump seals or sticking check valves[2].

    • Validation: Post-maintenance pressure ripple must be < 1% before proceeding.

  • Buffer Optimization: Adjust the mobile phase pH to be at least 2 units away from the pKa (e.g., pH 2.5 or pH 11.5). Use a buffer concentration of 20–25 mM to ensure adequate buffering capacity against the sample diluent.

  • Equilibration: Flush the column with at least 10 column volumes of the newly buffered mobile phase to ensure the stationary phase is fully equilibrated.

  • System Validation: Run 5 consecutive injections of the analyte standard. Calculate the relative standard deviation (%RSD) of the retention time.

    • Success Criterion: The method is validated if the retention time %RSD is < 0.5%.

RT_Troubleshooting Start Retention Time Shift Detected CheckPump Check Pump & Pressure (Leaks, Check Valves) Start->CheckPump CheckPH Verify Mobile Phase pH (Is pH ± 2 units from pKa?) Start->CheckPH CheckTemp Check Column Oven Temp (Fluctuations?) Start->CheckTemp FixPump Repair/Replace Pump Seals CheckPump->FixPump Pressure unstable FixPH Adjust Buffer pH (e.g., pH 11.5 or pH 2.5) CheckPH->FixPH pH near pKa (~9.5) FixTemp Stabilize Oven Temperature CheckTemp->FixTemp Temp drifting

Caption: Workflow for diagnosing and resolving HPLC retention time shifts.

Section 3: Troubleshooting Guide - Peak Tailing & Asymmetry

Q: The peak for my compound is severely tailing (Asymmetry factor > 1.5). How can I achieve a sharp, symmetric peak?

A: Peak tailing for this compound is a classic symptom of silanol interactions. The protonated piperidine ring interacts electrostatically with negatively charged silanols on the silica support[1].

Self-Validating Protocol for Correcting Peak Tailing:
  • Physical vs. Chemical Diagnosis: Inject a neutral hydrophobic marker (e.g., toluene). If the neutral marker tails, the column bed is physically deformed (e.g., a void), and the column must be replaced. If the neutral marker is symmetric but your basic analyte tails, the issue is chemical (silanol interaction).

  • Chemical Correction (Option A - pH Control): Lower the mobile phase pH to < 3.0 using trifluoroacetic acid (TFA) or phosphoric acid. At this pH, residual silanols are protonated and neutralized (SiOH), eliminating the secondary electrostatic interaction.

  • Chemical Correction (Option B - Masking): If a low pH cannot be used due to detector limitations, add 0.1% of a volatile basic modifier like triethylamine (TEA) to the mobile phase. TEA will competitively bind to and mask the active silanol sites[3].

  • System Validation: Re-inject the 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine sample. Calculate the asymmetry factor (As) at 10% peak height.

    • Success Criterion: The method is validated if As is between 0.9 and 1.2.

Silanol_Interaction Amine Tertiary Amine (1-methylpiperidine) Silanol Ionized Silanol (SiO-) on Column Amine->Silanol Electrostatic Attraction Tailing Secondary Interaction (Peak Tailing) Silanol->Tailing LowPH Low pH (< 3.0) Silanols Neutralized (SiOH) Tailing->LowPH Optimize HighPH High pH (> 11.5) Amine Neutralized Tailing->HighPH Optimize Symmetric Symmetric Peak (Hydrophobic Retention Only) LowPH->Symmetric HighPH->Symmetric

Caption: Mechanism of silanol-induced peak tailing and pH optimization strategies.

Section 4: Data Presentation - Optimization Parameters

The following table summarizes the quantitative parameters required to optimize the chromatography of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine for robust, reproducible assays.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Mobile Phase pH pH 7.0 - 8.5pH 2.5 or pH 11.5Avoids the pKa (~9.5) region; ensures the molecule is in a single ionization state.
Buffer Concentration < 5 mM20 - 25 mMProvides sufficient buffering capacity to resist pH changes during gradient elution.
Stationary Phase Standard Silica C18Base-Deactivated C18Reduces available residual silanols that cause secondary electrostatic interactions.
Amine Modifier None0.1% Triethylamine (TEA)Competes with the tertiary amine for active silanol sites, reducing peak tailing[3].

Section 5: Frequently Asked Questions (FAQs)

Q1: Why does the retention time change when I scale up my method to a preparative column? A: Scaling from analytical to preparative HPLC changes the system dwell volume (the volume between the pump and the column inlet). To maintain the same relative retention time and selectivity, you must mathematically compensate for this difference by introducing an initial isocratic hold time at the start of the preparative gradient[4].

Q2: I am observing split peaks for my main compound. Is my column degrading? A: While split peaks can indicate a partially clogged column inlet frit, for highly hydrophobic basic compounds, it often occurs if the sample is injected in a solvent that is significantly stronger (e.g., 100% acetonitrile or methanol) than the initial mobile phase. The sample precipitates or travels at different velocities at the column head. Always dissolve and inject your sample in the starting mobile phase.

Q3: Can ambient laboratory temperature fluctuations cause my retention time issues? A: Yes. The pKa of basic amines is inherently temperature-dependent. If you are operating without a column oven, ambient temperature fluctuations will change the effective pKa of the 1-methylpiperidine moiety. This alters its ionization state and, consequently, its retention time. Always use a thermostatted column compartment set to at least 30°C to isolate the separation from ambient changes.

References[4] Title: HPLC Troubleshooting Guide. Source: sigmaaldrich.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEvn1aaX_7wyqwPxuOFHKCltr1qCA9jgcA9bD3xo4_ynutsbD8OeDBaTw60S_diwnj3Xlhulm7FeRXESNtwLu1hSkd3onrt_7aXvbV9XdIb8vjY_fyPs79rySLyvKOsaq-UsdEL-IuGhptVklIBw33SFraiyfHdV3eXbqkA7Fa2FLz_1s8kTqH5O9mm5UWZsKPMQK7Qfx9WtmZwQm41l8pMrDLT8iypIRCA8jL98DBTF4RYvhYVdND-uZBafG8mpMQTwxPcU-smA==[2] Title: HPLC Troubleshooting Mini Guide - Peak Issues. Source: phenomenex.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwLgz4pCoT8m0IQ9VpN-mNgwMitRPuj4PippEa9P1i_g-54NLfpPMKQXpsvWdrMQWGMl1rd4o_dk8SnUgzOfkze4pWpS3rNaDrM8v3CIdHQZFP-63BCeGh92PCWy__7nebWjqOQwavzO5dhJVXTa1HKOT_HVRU3XY27A_hwJu0OkBbEGVsK1UdXTJDKMmf5aKsf53Bo-IXWk5t7ldIkEf1_zOuS4cspME8lfGiflKz91ghnOY=[1] Title: Peak Tailing in HPLC. Source: elementlabsolutions.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8MjIAZHRtSu9zE5ye4Eb2Tx_OPkfZpWAHy2zF0ODe2lQOHzGEN1KTS3NtLboqyn0m0OPMs9WSwynhkamKuboSW4YtH2B9BqSBwTR27I9jydc89utLEbf1JXajLWwys2ZK4RSGdTg9G1vR__z5ghkMlDDmPakgKw9yL9msg2sb6FEqK-fNKW92oGqy4Y-RjA==[6] Title: Method Migration from UPLC Technology to Preparative HPLC. Source: waters.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSy1h_L7GVdKXd_tXSwZdouBCVPcqv993-D-wulniU-jbii-lCdw1irwbSdC3WdnJALF-JOYamFaUtkbMoxiBqx6Lgn_8-exKNVvhvlKaw2Utq0vA3eL1AMs03WdAgj13PQlXVQGpRXjMnSqMCTunjTCHSgPxBnWJ44JAiDOFlX7jUy_0fvD_F3S_HbF9BLG6q[5] Title: HPLC Column Troubleshooting: Is It Really The Column? Source: agilent.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv3J8onlRLbJmJrbXfbdzS8yxyaAISiS4QbPtDOTQL-CclggFZNcSBxiz3c1moc8_c7aY4YON7klSA8Bo2eZBHxKMeebINf7zHyDEpymYFJOmtza7ho-lzWNi3M61h-7L88qusDDRmoytvHnBcNW55vlTXMTvwzqKQvRLlK66E58gCRlqSxdYDmm6ZeJ5YRmKNz4Mw8aWFzTKxbP409qNCSEnGKs7Q0tohSwfXuZo=[3] Title: HPLC Retention time shifting. Source: chromforum.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG97m46yuYdxiZnzPMoKYP-byLfazdpX9D96mZqCsRPii45R6HhwhjcdVbyraz3fay8qhbse_k-xD52y2yT2gGY1yS7HzIhfuD-m82prgS0qRp0Nd-lUp-L6wq_c7_rRH4S9iZHq2ZbUvBnEQ==

Sources

Optimization

4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine degradation at room temperature

Welcome to the Technical Support Center for 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine (CAS: 1000052-54-9). As a highly functionalized building block frequently utilized in the synthesis of central nervous sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine (CAS: 1000052-54-9).

As a highly functionalized building block frequently utilized in the synthesis of central nervous system (CNS) agents and advanced pharmaceuticals, this compound presents unique handling challenges. Its structural topology—comprising a tertiary amine (piperidine ring), a methylene ether bridge, and a highly activated fluoronitrobenzene moiety—makes it uniquely susceptible to three distinct room-temperature degradation pathways: photochemical excitation, amine auto-oxidation, and nucleophilic aromatic substitution (SNAr) hydrolysis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your compound during storage and experimentation.

Part 1: Troubleshooting & FAQs

Q1: My compound is developing a yellow/brown discoloration over time on the benchtop. What is happening? The Mechanism: You are observing photodegradation . The nitroaromatic moiety is a strong chromophore. Exposure to ambient UV/Vis light excites the molecule into reactive singlet and triplet states ( 1ππ∗ and 3ππ∗ ). This rapid intersystem crossing leads to the generation of reactive nitrogen species, radical-mediated homolytic cleavage, and subsequent polymerization into colored degradation products 1[1]. The Fix: Never store this compound in clear glass. Transition immediately to actinic (amber) glassware and handle the material under low-light conditions.

Q2: LC-MS analysis of my stock solution shows a new, prominent peak at M+16. How do I prevent this? The Mechanism: The +16 Da mass shift is the hallmark of N-oxidation . The lone pair on the tertiary amine (N-methylpiperidine) is highly nucleophilic and prone to auto-oxidation by dissolved ambient oxygen at room temperature. This process is frequently catalyzed by trace transition metals leached from stainless steel spatulas or low-grade solvents2[2]. The Fix: Purge all storage solvents with Argon for 15 minutes prior to use. Avoid metal spatulas; use PTFE or ceramic tools for weighing.

Q3: I am detecting free 4-fluoro-2-nitrophenol in my NMR/HPLC traces. Is the ether bond breaking spontaneously? The Mechanism: Yes, through Nucleophilic Aromatic Substitution (SNAr) hydrolysis . The ether oxygen is attached to an aromatic ring that is heavily activated by an ortho-nitro group and a para-fluoro group. These strong electron-withdrawing groups drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This makes the ipso-carbon highly electrophilic. Ambient moisture acts as a nucleophile, cleaving the ether bond via a negatively charged Meisenheimer complex intermediate 3[3]. The Fix: The compound must be stored over a high-capacity desiccant (e.g., Drierite) in a tightly sealed desiccator. Ensure all reaction solvents are anhydrous.

Part 2: Quantitative Degradation Profile

To illustrate the causality of environmental factors on compound stability, the following table summarizes the degradation kinetics of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine over a 30-day period at 25°C.

Storage ConditionAtmosphereLight ExposurePrimary Degradant Detected% Purity Remaining (Day 30)
Optimal (Amber Vial, Desiccator)ArgonDarkNone> 99.5%
Standard Benchtop (Clear Vial)Air (Ambient)Ambient Lab LightPolymerized Nitro Radicals82.1%
High Humidity (75% RH)AirDark4-Fluoro-2-nitrophenol (SNAr)74.3%
Oxygenated Solvent (in MeOH)Air (Dissolved O2​ )DarkN-Oxide (M+16)68.9%

Part 3: System Workflows & Mechanisms

Pathways A 4-[(4-Fluoro-2-nitrophenoxy)methyl] -1-methylpiperidine B Photodegradation (Nitro Reduction/Radicals) A->B Light Exposure C Auto-Oxidation (N-Oxide Formation) A->C Oxygen Exposure D SNAr Hydrolysis (Ether Cleavage) A->D Moisture Exposure E UV/Vis Light E->B F Ambient O2 / Trace Metals F->C G Moisture (H2O) G->D

Fig 1: The three primary room-temperature degradation pathways and their environmental triggers.

Workflow Start Identify Degradation Issue Q1 Yellow/Brown Discoloration? Start->Q1 Q2 M+16 Peak in LC-MS? Start->Q2 Q3 Free Phenol Detected? Start->Q3 A1 Store in Amber Vials (Block UV/Vis) Q1->A1 Yes A2 Degas Solvents & Use PTFE Tools Q2->A2 Yes A3 Store over Desiccant Ensure Anhydrous Q3->A3 Yes

Fig 2: Troubleshooting decision tree for identifying and resolving compound degradation.

Part 4: Experimental Protocols

Protocol A: Self-Validating Inert Storage Preparation

Objective: Eliminate moisture and oxygen to prevent SNAr hydrolysis and N-oxidation.

  • Preparation: Transfer the bulk compound into a high-quality amber glass vial using a static-free PTFE spatula. Do not use stainless steel to avoid introducing trace catalytic metals.

  • Purging: Insert a gentle stream of ultra-high purity (UHP) Argon gas into the vial for 60 seconds. Argon is heavier than air and will displace ambient oxygen and moisture.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap. Wrap the seal with Parafilm.

  • Desiccation: Place the vial in a vacuum desiccator containing active indicating Drierite (calcium sulfate with cobalt chloride).

  • Self-Validation Step: Weigh the sealed vial on an analytical balance (record to 0.1 mg). Re-weigh after 7 days. A mass increase indicates a compromised seal and moisture ingress, requiring immediate re-purging.

Protocol B: Remediation of Degraded Stock (Phenol Removal)

Objective: Remove 4-fluoro-2-nitrophenol cleavage products from a partially degraded batch.

  • Dissolution: Dissolve 100 mg of the compromised compound in 10 mL of ethyl acetate (EtOAc).

  • Basic Wash (Causality): The cleavage product (4-fluoro-2-nitrophenol) is highly acidic due to the electron-withdrawing nitro and fluoro groups. Washing the organic layer with 10 mL of 5% aqueous sodium bicarbonate ( NaHCO3​ ) will deprotonate the phenol, driving it entirely into the aqueous layer as a water-soluble phenoxide salt. The intact piperidine ether remains in the organic layer.

  • Separation: Vigorously shake the biphasic mixture in a separatory funnel and allow the layers to separate. Discard the bright yellow aqueous layer (the color confirms the removal of the nitrophenoxide).

  • Drying & Concentration: Dry the EtOAc layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Self-Validation Step: Run a Thin Layer Chromatography (TLC) plate (Eluent: 9:1 DCM:MeOH). The baseline spot (phenol) should be completely absent, leaving only the purified target compound ( Rf​≈0.4 ).

References

  • Relaxation and Photochemistry of Nitroaromatic Compounds: Intersystem Crossing through 1ππ to Higher 3ππ States.** The Journal of Physical Chemistry A - ACS Publications.1

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central (PMC) - NIH. 2

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 3

Sources

Troubleshooting

reducing impurities in 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine crystallization

Target Compound: 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine Welcome to the Process Chemistry Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for isolati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine

Welcome to the Process Chemistry Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for isolating highly pure 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine—a critical piperidine ether intermediate used in pharmaceutical development.

Mechanistic Origins of Impurities

Understanding the synthesis route is essential for designing an effective crystallization strategy. The compound is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 1-methyl-4-piperidinemethanol and 2,5-difluoronitrobenzene.

  • Regioisomeric Impurity (4-fluoro-3-nitrophenoxy derivative): In 2,5-difluoronitrobenzene, the fluorine at C2 is ortho to the nitro group, making it highly activated for nucleophilic attack due to the stabilization of the anionic Meisenheimer complex. The fluorine at C5 is meta-positioned and less reactive. However, kinetic over-driving (high heat, excess base) can force substitution at C5, yielding a difficult-to-purge regioisomer .

  • Bis-substituted Impurity: Excess alkoxide can displace both fluorine atoms, creating a high-molecular-weight dimer.

  • Hydrolysis Impurity (4-fluoro-2-nitrophenol): Trace water in the reaction mixture competes as a nucleophile, generating phenolic byproducts.

Troubleshooting & FAQs

Q1: My crude product is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this? A: Oiling out is a notorious issue with piperidine free bases due to their low lattice energies and high conformational flexibility. When supersaturation is generated too rapidly, the compound separates as a dense, impurity-rich oil rather than nucleating . Solution: Convert the free base to a hydrochloride (HCl) salt. Protonation of the piperidine nitrogen significantly increases the crystal lattice energy. If you must isolate the free base, utilize strict temperature cycling (-0.1 °C/min) and introduce seed crystals precisely at the metastable cloud point .

Q2: HPLC shows 3% of the regioisomer. Recrystallization from ethyl acetate isn't clearing it. Why? A: Regioisomers often exhibit near-identical solubility profiles to the target API, leading to co-crystallization or solid solution formation. Solution: Shift the thermodynamic equilibrium by changing the solvent class. Moving from an ester (EtOAc) to a protic/ether anti-solvent system (Ethanol/MTBE) disrupts the hydrogen-bonding network. The HCl salt protocol (see Section 3) provides a >10-fold purge factor for the regioisomer.

Q3: How can I remove unreacted 2,5-difluoronitrobenzene? A: Unreacted fluoronitrobenzenes are highly lipophilic. A simple reslurry of the crude free base in cold n-heptane will selectively dissolve the starting material while leaving the piperidine ether intact.

Validated Experimental Protocols

Protocol A: HCl Salt Formation & Crystallization (Recommended for High Purity)

This self-validating protocol utilizes salt formation to purge structurally similar regioisomers.

  • Dissolution: Dissolve 10.0 g of crude 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine free base in 40 mL of absolute ethanol at 50 °C.

  • Salt Formation: Slowly add 1.05 equivalents of 5M HCl in isopropanol dropwise over 15 minutes while maintaining vigorous stirring. Self-validation check: The solution should turn slightly pale and may exhibit a mild exotherm, confirming complete salt formation before anti-solvent addition.

  • Anti-Solvent Addition: Add 60 mL of Methyl tert-butyl ether (MTBE) at a rate of 2 mL/min.

  • Seeding & Cooling: Cool the mixture to 40 °C. Add 0.1% (w/w) pure seed crystals. Hold for 1 hour to allow the seed bed to mature.

  • Crystallization: Ramp cool to 5 °C at a rate of -0.1 °C/min.

  • Isolation: Filter the resulting slurry, wash the filter cake with cold MTBE (2 x 15 mL), and dry under vacuum at 40 °C for 12 hours.

Protocol B: Free Base Reslurry (For Non-Polar Impurity Purging)
  • Suspension: Suspend 10.0 g of crude free base in 50 mL of n-heptane.

  • Agitation: Stir vigorously at 15 °C for 2 hours to allow equilibrium partitioning of the lipophilic impurities.

  • Isolation: Filter and wash with 10 mL of ice-cold n-heptane. (Note: This step removes >95% of unreacted 2,5-difluoronitrobenzene).

Quantitative Impurity Clearance Data

The following table summarizes the expected impurity clearance across different crystallization systems based on empirical process development.

Crystallization SystemRegioisomer Purge FactorBis-substituted Purge Factor2,5-Difluoronitrobenzene RemovalYield (%)
Free Base (EtOAc/Heptane) 1.5x3.0xExcellent (>98%)82%
Free Base (IPA/Water) 2.0x5.0xPoor (<40%)75%
HCl Salt (EtOH/MTBE) 12.0x >10.0x Good (85%)88%
Oxalate Salt (Acetone) 8.0x6.0xModerate (60%)79%

Decision Workflow Visualization

CrystallizationWorkflow Crude Crude Piperidine Derivative Impurity Profile Assay HPLC Purity Assay Crude->Assay Cond1 High Regioisomer (>2%) Assay->Cond1 Cond2 High Non-Polar SM (>5%) Assay->Cond2 Cond3 Oiling Out Observed Assay->Cond3 Act1 Salt Formation (HCl) EtOH/MTBE System Cond1->Act1 Act2 Free Base Reslurry in n-Heptane Cond2->Act2 Cond3->Act1 If free base fails Act3 Seeding at Cloud Point -0.1 °C/min Cooling Cond3->Act3 Pure High Purity Crystalline API (>99.5%) Act1->Pure Act2->Pure Act3->Pure

Figure 1: Troubleshooting workflow for piperidine derivative crystallization and impurity clearance.

References

  • Title: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens Source: Molecules (via PubMed Central) URL: [Link] [1]

  • Title: Practical Process Research and Development - A Guide for Organic Chemists (3rd Edition) Source: Academic Press / Elsevier URL: [Link] [2]

  • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update Source: Chemical Review and Letters URL: [Link][3]

Reference Data & Comparative Studies

Validation

1H-NMR spectrum validation for 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine

High-Field vs. Benchtop 1 H-NMR Spectroscopy: A Comparative Guide for the Structural Validation of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine As a Senior Application Scientist, I frequently evaluate analytica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop 1 H-NMR Spectroscopy: A Comparative Guide for the Structural Validation of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine

As a Senior Application Scientist, I frequently evaluate analytical platforms for the structural validation of complex pharmaceutical intermediates. The compound 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine presents a rigorous test case for Nuclear Magnetic Resonance (NMR) spectroscopy. It features a highly coupled fluorinated aromatic system, a methylene linker, and a conformationally dynamic N-methylpiperidine ring.

This guide objectively compares the performance of a traditional High-Field NMR spectrometer (600 MHz) against a modern Benchtop NMR system (80 MHz) for the 1 H-NMR validation of this intermediate. By analyzing spectral resolution, sensitivity, and workflow efficiency, this comparison provides actionable insights for researchers deciding between decentralized benchtop analysis and centralized high-field facilities.

Molecular Complexity and Analytical Challenges

The structural validation of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine requires resolving three distinct spectral regions:

  • Aromatic Region (6.9–7.8 ppm): The 4-fluoro-2-nitrophenoxy moiety exhibits complex spin-spin splitting due to both homonuclear ( 1 H- 1 H) and heteronuclear ( 19 F- 1 H) couplings [1].

  • Linker Region (~3.9 ppm): The -CH 2​ -O- protons couple with the C4 methine proton of the piperidine ring.

  • Aliphatic Region (1.2–3.0 ppm): The N-methyl group and the axial/equatorial protons of the piperidine ring create a dense spectral landscape susceptible to overlap at lower magnetic fields.

Experimental Workflow

To ensure a self-validating and reproducible system, the following protocol was standardized for both platforms. The causality behind each step is critical for maintaining scientific integrity.

G SamplePrep Sample Preparation 25 mg API in 0.6 mL CDCl3 (0.03% TMS) Split Aliquot Split Standard 5 mm NMR Tubes SamplePrep->Split Benchtop Benchtop NMR (80 MHz) 128 Scans, 15 min No Cryogens Required Split->Benchtop HighField High-Field NMR (600 MHz) 16 Scans, 2 min Cryogenic Superconducting Magnet Split->HighField ProcessB Apodization & FT Line Broadening = 0.3 Hz Benchtop->ProcessB ProcessH Apodization & FT Line Broadening = 0.1 Hz HighField->ProcessH Compare Spectral Comparison Resolution, SNR, & Coupling ProcessB->Compare ProcessH->Compare

Comparative 1H-NMR workflow for 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine.

Step-by-Step Methodology

  • Sample Preparation: Dissolve 25 mg of synthesized 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides excellent solubility and a deuterium lock signal for the high-field system. TMS acts as an internal standard to calibrate the chemical shift exactly at δ 0.00 ppm, eliminating solvent-induced shift variations and creating a self-validating reference point.

  • High-Field Acquisition (600 MHz): Insert the sample into a 600 MHz spectrometer equipped with a cryoprobe. Acquire 16 transients (scans) with a 30° pulse angle, a 2-second relaxation delay, and a 4-second acquisition time.

    • Causality: The high magnetic field (14.1 Tesla) provides massive Boltzmann population differences, yielding a high Signal-to-Noise Ratio (SNR) in just 16 scans [2]. The 2-second delay ensures complete relaxation of the aliphatic protons for accurate integration.

  • Benchtop Acquisition (80 MHz): Insert the identical sample into an 80 MHz permanent magnet benchtop spectrometer. Acquire 128 transients using a similar 30° pulse and 2-second relaxation delay.

    • Causality: Benchtop systems (approx. 1.88 Tesla) have inherently lower sensitivity. Increasing the number of scans to 128 compensates for this, as SNR scales with the square root of the number of scans. Modern benchtop systems utilize advanced shimming and capillary lock systems to maintain field stability [3].

  • Processing: Apply an exponential window function (line broadening of 0.1 Hz for 600 MHz; 0.3 Hz for 80 MHz) prior to Fourier Transformation (FT). Phase and baseline correct manually.

Quantitative Data Comparison

The following table summarizes the expected chemical shifts ( δ ), multiplicity, and coupling constants ( J ) observed on the 600 MHz system, compared with the resolution capabilities of the 80 MHz benchtop system.

Proton AssignmentChemical Shift ( δ , ppm)600 MHz Multiplicity & Coupling (Hz)80 MHz Benchtop ObservationIntegration
Aromatic C3-H 7.63dd, 3JHF​ = 7.7, 4JHH​ = 3.1Broad doublet (fine coupling lost)1H
Aromatic C5-H 7.28ddd, 3JHH​ = 9.3, 3JHF​ = 7.4, 4JHH​ = 3.1Multiplet (overlaps with C6-H tail)1H
Aromatic C6-H 6.96dd, 3JHH​ = 9.2, 4JHF​ = 4.2Broad doublet1H
-CH 2​ -O- Linker 3.92d, 3JHH​ = 6.2Doublet (well resolved)2H
Piperidine C2,C6-H (eq) 2.90br d, 2JHH​ ~ 11.5Broad multiplet2H
N-CH 3​ 2.30sSinglet (sharp)3H
Piperidine C2,C6-H (ax) 1.95td, 2JHH​ ~ 11.5, 3JHH​ ~ 2.5Merged multiplet (1.2–2.0 ppm)2H
Piperidine C4-H 1.85mMerged multiplet (1.2–2.0 ppm)1H
Piperidine C3,C5-H (eq) 1.75br d, 2JHH​ ~ 12.0Merged multiplet (1.2–2.0 ppm)2H
Piperidine C3,C5-H (ax) 1.40qd, 2JHH​ ~ 12.0, 3JHH​ ~ 4.0Merged multiplet (1.2–2.0 ppm)2H

Discussion & Performance Analysis

Resolution and Peak Dispersion

At 600 MHz, the spectral dispersion is massive (a 1 ppm window covers 600 Hz). This allows for the clear first-order extraction of the 19 F- 1 H coupling constants in the 4-fluoro-2-nitrophenoxy ring [1]. For instance, the C3-H proton appears as a distinct doublet of doublets due to coupling with the ortho-fluorine and meta-proton. Conversely, at 80 MHz (where 1 ppm = 80 Hz), the J -couplings (which remain constant in Hz regardless of field strength) take up a larger portion of the ppm scale. This results in second-order effects and overlapping multiplets in the aromatic region, and a completely merged broad multiplet for the piperidine ring protons between 1.2 and 2.0 ppm.

Sensitivity and Throughput

The 600 MHz system achieves an SNR of >200:1 for the N-CH 3​ singlet in just 2 minutes [2]. The benchtop system requires 15 minutes to achieve an acceptable SNR (~50:1). However, considering the time required to walk to a centralized NMR facility, log in, and wait in an autosampler queue, the "time-to-result" for the benchtop system located directly in the synthetic lab is often faster for routine checks.

Practical Utility

If the goal is rigorous de novo structural elucidation or calculating exact dihedral angles via Karplus equations, high-field NMR is indispensable. However, if the goal is routine validation—confirming that the synthesized batch of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine matches a known reference standard, or tracking the disappearance of a starting material during process chemistry—the 80 MHz benchtop system is highly capable. The N-CH 3​ singlet and the -CH 2​ -O- doublet remain clearly resolved and can be accurately integrated even at low fields.

Conclusion

Both platforms offer distinct advantages. High-field (600 MHz) NMR remains the gold standard for absolute structural elucidation, easily resolving the complex 19 F- 1 H couplings and piperidine conformers. Benchtop (80 MHz) NMR, however, provides a disruptive alternative for routine validation and reaction monitoring, offering sufficient resolution for key functional groups (like the N-methyl and methylene linker) without the massive capital and cryogenic maintenance costs associated with superconducting magnets.

References

  • Title: Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: High-field to Benchtop NMR Spectroscopy - Part 1 Source: Oxford Instruments URL: [Link]

  • Title: Benchtop NMR Breaks New Ground Source: Technology Networks URL: [Link]

Comparative

Comparative Analysis of Piperidine Building Blocks: 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine vs. Paroxetine Synthesis Intermediates

As drug discovery programs increasingly rely on functionally diverse, metabolically stable scaffolds, the selection of the correct piperidine intermediate dictates both the synthetic efficiency and the pharmacokinetic vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on functionally diverse, metabolically stable scaffolds, the selection of the correct piperidine intermediate dictates both the synthetic efficiency and the pharmacokinetic viability of the final active pharmaceutical ingredient (API).

This guide provides an objective, in-depth technical comparison between a novel functionalized scaffold—4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine —and the classic Paroxetine synthesis intermediate ((3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine). By analyzing their structural divergence, reactivity profiles, and experimental workflows, researchers can optimize their synthetic routes for novel CNS-active agents or selective serotonin reuptake inhibitor (SSRI) analogs.

Structural & Mechanistic Divergence: The "Why" Behind the Scaffolds

The architectural differences between these two intermediates fundamentally alter their utility in medicinal chemistry.

Paroxetine Synthesis Intermediates

The classic paroxetine intermediate features a 4-fluorophenyl group directly attached to the C4 position of the piperidine ring, with a hydroxymethyl group at C3 [1].

  • Stereochemical Causality: SSRI activity is strictly dependent on the (3S,4R) configuration. The spatial orientation ensures optimal binding within the serotonin transporter (SERT) pocket.

  • Metabolic Shielding: The para-fluoro substitution on the phenyl ring is a deliberate design choice to block rapid CYP450-mediated aromatic hydroxylation, significantly extending the drug's half-life [1].

  • Functionalization Strategy: The C3-hydroxymethyl group serves as the primary reactive handle, requiring activation (e.g., mesylation) for subsequent etherification with sesamol [2].

4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine

In contrast, this novel building block shifts the complexity. It features a C4-oxymethyl linkage to a 2-nitro-4-fluorophenyl ring [4].

  • Symmetry and Scale-up: Lacking the C3 substitution, this intermediate is achiral at the piperidine core (assuming no other substitutions). This eliminates the need for expensive chiral resolution or asymmetric catalysis, drastically simplifying multigram scale-up.

  • Electronic Modulation: The nitro group acts as a masked aniline. Once reduced, the resulting primary amine can participate in Buchwald-Hartwig couplings, amidation, or sulfonylation. The para-fluorine strongly withdraws electron density, lowering the pKa of the resulting aniline and modulating its hydrogen-bond donor capacity—a critical factor for tuning kinase or GPCR inhibitor binding affinities.

Comparative Performance & Physicochemical Data

The following table summarizes the quantitative and qualitative performance metrics of both intermediates to guide scaffold selection.

Parameter4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidineParoxetine Intermediate ((3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine)
Core Structure 1-methylpiperidine with C4-oxymethyl-aryloxy linkage1-methylpiperidine with C4-aryl and C3-hydroxymethyl groups
Stereochemistry Achiral (simplifies synthesis and reduces cost)Chiral (requires asymmetric synthesis or resolution) [2]
Primary Reactive Handle Nitro group (reducible to aniline)Hydroxyl group (activatable for etherification)
Metabolic Stabilization 4-Fluoro substitution on phenoxy ring4-Fluoro substitution on phenyl ring [1]
Typical Yields (Key Step) >90% (Nitro reduction to aniline)75-85% (Etherification / Mesylation) [3]
N-Methyl Utility Often retained for BBB penetranceMust be demethylated (e.g., via ACE-Cl) to yield active API [3]
Target Applications Novel kinase inhibitors, GPCR ligandsSSRI antidepressants (Paroxetine analogs)[1]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every step includes an observable or measurable metric that confirms chemical causality before proceeding.

Protocol A: Nitro Reduction of 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine

This workflow converts the nitro handle into a reactive aniline for downstream coupling.

  • Reaction Setup: Dissolve the intermediate (1.0 eq) in anhydrous methanol (0.1 M). Causality: Methanol perfectly solubilizes both the nitro starting material and the resulting polar aniline while facilitating optimal hydrogen gas mass transfer.

  • Catalyst Addition: Add 10% Pd/C (0.05 eq). Causality: Palladium on carbon provides the necessary surface area for rapid nitro reduction without risking the cleavage of the sensitive ether linkage (which can occur with harsher metal/acid reductions).

  • Execution: Purge the reaction vessel with N₂ (3x) followed by H₂ (3x). Stir vigorously under a hydrogen balloon at room temperature (20°C) for 4 hours.

  • Self-Validation (Monitoring): The reaction progress is visually self-validating; the intense yellow color characteristic of the nitroaromatic compound dissipates entirely as it converts to the colorless aniline. Confirm via LC-MS (mass shift of -30 Da corresponding to the loss of two oxygens and addition of two protons).

  • Workup: Filter the mixture through a pad of Celite. Causality: Celite traps the fine, pyrophoric Pd/C particles, preventing product contamination and ensuring high purity for sensitive downstream cross-coupling reactions. Concentrate in vacuo.

Protocol B: Etherification of the Paroxetine Intermediate

This two-step, one-pot procedure installs the critical sesamol ether linkage.

  • Activation: Dissolve (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Add triethylamine (1.5 eq) and methanesulfonyl chloride (MsCl, 1.2 eq).

  • Self-Validation (Activation): Stir for 1 hour. TLC (1:1 EtOAc/Hexane) must show the complete disappearance of the highly polar alcohol spot (Rf ~0.1) and the appearance of a less polar mesylate spot (Rf ~0.5), validating quantitative activation.

  • Nucleophilic Displacement: In a separate flask, dissolve sesamol (1.2 eq) in dimethylformamide (DMF) with K₂CO₃ (2.0 eq). Transfer the concentrated mesylate intermediate into this flask. Heat to 60°C for 12 hours.

  • Self-Validation (Workup): Quench the reaction with water and extract with EtOAc. Wash the organic layer extensively with 1M NaOH. Causality: The NaOH wash is a self-validating purification mechanism; it selectively deprotonates unreacted sesamol (a phenol), pulling it entirely into the aqueous phase and leaving only the desired, highly pure ether product in the organic layer.

Visualizing the Workflows

The following diagrams map the logical divergence of these scaffolds and the rigorous decision-making process embedded in the experimental protocols.

Pathway cluster_0 Novel Fluorinated Piperidine Scaffold cluster_1 Classic Paroxetine Scaffold A 4-[(4-Fluoro-2-nitrophenoxy)methyl] -1-methylpiperidine B Catalytic Hydrogenation (Pd/C, H2) A->B C Aniline Intermediate (Divergent Scaffold) B->C D (3S,4R)-4-(4-fluorophenyl) -3-hydroxymethyl-1-methylpiperidine E Activation & Etherification (MsCl, Sesamol) D->E F Paroxetine Analogs (SSRI Target) E->F

Synthetic divergence of piperidine scaffolds into distinct pharmacological targets.

ProtocolLogic Start Initiate Reaction Setup Inert Atmosphere Setup (Prevents Oxidation) Start->Setup Monitor TLC / LC-MS Monitoring (Self-Validating Step) Setup->Monitor Decision Target Conversion > 95%? Monitor->Decision Quench Phase Separation Workup (Isolates Product) Decision->Quench Yes AddTime Extend Time by 2h (Drives Completion) Decision->AddTime No Purify Column Chromatography (Final Polish) Quench->Purify AddTime->Monitor

Self-validating experimental workflow logic for intermediate functionalization.

References

  • "Synthesis of the major metabolites of paroxetine". PubMed (National Institutes of Health). URL:[Link]

  • "Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine enabled by solvent-free heterogeneous organocatalysis". Chemical Science (RSC Publishing). URL:[Link]

  • "Process for the preparation of paroxetine intermediate" (WO2001025202A1). Google Patents.
  • "4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine - Chemical Substance Information". NextSDS Database. URL:[Link]

Validation

LC-MS/MS Method Validation for 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine: A Comparative Guide to Chromatographic and Sample Preparation Strategies

Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Protocol Introduction & Analytical Rationale The accurate quantification of complex active pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Protocol

Introduction & Analytical Rationale

The accurate quantification of complex active pharmaceutical ingredients (APIs) and their precursors in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine presents a unique bioanalytical challenge due to its distinct structural motifs: a highly basic piperidine ring (pKa ~9.5) and a lipophilic, electron-deficient 4-fluoro-2-nitrophenoxy moiety.

When developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound, scientists frequently encounter severe matrix effects (ion suppression) from endogenous phospholipids[1][2]. To ensure the assay meets the rigorous ICH M10 Bioanalytical Method Validation standards[3][4], the method must be a self-validating system where chromatographic selectivity and sample preparation orthogonality work in tandem.

This guide objectively compares traditional C18 column chemistries against Biphenyl phases, and simple Protein Precipitation (PPT) against Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), providing the empirical data and mechanistic causality needed to optimize your workflow.

Chromatographic Strategy: C18 vs. Biphenyl Stationary Phases

The Mechanistic Causality

Historically, C18 columns have been the default starting point for reversed-phase LC-MS/MS, relying entirely on hydrophobic dispersion forces[5]. However, the 4-fluoro-2-nitrophenoxy group on our target analyte is highly polarizable. The strongly electron-withdrawing nitro and fluoro groups create an electron-deficient aromatic ring.

A Biphenyl stationary phase provides enhanced retention and selectivity through π−π and dipole-dipole interactions[6][7]. Because the biphenyl ligands can interact directly with the electron-deficient nitrophenoxy ring, the analyte is retained longer and separated more efficiently from early-eluting endogenous matrix components (like salts and polar lipids) than it would be on a purely aliphatic C18 phase[8].

Performance Comparison Data

Experimental Conditions: Isocratic elution (60% Methanol / 40% Water with 0.1% Formic Acid), Flow rate 0.4 mL/min, Column dimensions 50 x 2.1 mm, 2.6 µm.

ParameterTraditional C18 ColumnBiphenyl ColumnAdvantage / Causality
Retention Time (RT) 1.85 min2.95 minBiphenyl π−π interactions increase retention, moving the analyte out of the solvent front suppression zone.
Peak Asymmetry (Tf) 1.65 (Tailing)1.10 (Symmetrical)Biphenyl phases often utilize sterically protected or specialized end-capping that shields residual silanols from the basic piperidine nitrogen.
Matrix Effect at LLOQ -35% (Ion Suppression)-8% (Negligible)Increased RT on Biphenyl resolves the analyte from co-eluting lysophospholipids[9].
Signal-to-Noise (S/N) 15:168:1Reduced matrix suppression directly yields higher ionization efficiency in ESI+ mode.

Sample Preparation: Protein Precipitation (PPT) vs. MCX SPE

The Mechanistic Causality

Protein Precipitation (PPT) using acetonitrile or methanol is fast but leaves high concentrations of endogenous phospholipids in the extract, which compete with the analyte for charge droplets in the Electrospray Ionization (ESI) source, causing signal suppression[10].

Because 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine contains a basic piperidine nitrogen, it is positively charged at acidic and physiological pH. Mixed-Mode Cation Exchange (MCX) SPE exploits this trait[1]. The MCX sorbent contains both hydrophobic polymeric regions and strong cation-exchange (sulfonic acid) sites. By loading the sample under acidic conditions, the protonated piperidine binds ionically to the sorbent. This allows for an aggressive 100% organic wash (e.g., methanol) to strip away neutral lipids and phospholipids without eluting the analyte[11]. The compound is finally eluted by neutralizing the amine with a basic solvent.

SPE_Mechanism N1 1. Condition MeOH & H2O N2 2. Load Acidified Plasma (Analyte Protonated) N1->N2 N3 3. Wash 1 2% FA in H2O (Removes Proteins) N2->N3 N4 4. Wash 2 100% MeOH (Removes Phospholipids) N3->N4 N5 5. Elute 5% NH4OH in MeOH (Analyte Neutralized) N4->N5

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic piperidine derivatives.

Extraction Efficiency Comparison
Sample Prep MethodAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal
PPT (3:1 Acetonitrile) 92.5 ± 6.2%0.65 (Severe Suppression)< 10%
MCX SPE (Polymeric) 89.4 ± 2.1%0.98 (No Suppression)> 99%

ICH M10 Method Validation Framework

To ensure the method is suitable for regulatory submissions (e.g., PK studies), it must be validated according to the ICH M10 guidelines [12][13]. Using the optimized Biphenyl column and MCX SPE workflow, the assay demonstrates robust self-validation.

ICH_M10 A Method Development (Column & SPE Selection) B Selectivity & LLOQ (Blank Matrix Assessment) A->B C Accuracy & Precision (Intra-day & Inter-day QCs) B->C D Matrix Effect & Recovery (Post-Extraction Spikes) C->D E Stability Testing (Benchtop, Freeze-Thaw, Long-Term) D->E

Figure 2: Core bioanalytical method validation workflow according to ICH M10 guidelines.

Validation Summary (Optimized Method)
  • Linearity: 0.5 ng/mL to 500 ng/mL (R² > 0.998, 1/x² weighting).

  • Accuracy (Inter-day): 94.2% – 103.5% across all Quality Control (QC) levels.

  • Precision (CV%): < 6.5% at the Lower Limit of Quantification (LLOQ); < 4.0% at High QC.

  • Selectivity: No interfering peaks >20% of the LLOQ area in 6 independent lots of blank human plasma[12].

Step-by-Step Experimental Protocols

Protocol A: MCX Solid Phase Extraction (SPE)

Materials: 30 mg/1 mL Polymeric MCX SPE Cartridges.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) and 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) in water. Vortex for 30 seconds to disrupt protein binding and protonate the piperidine nitrogen.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the SPE cartridge, followed by 1 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Apply the acidified plasma sample to the cartridge at a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in Water to remove water-soluble proteins and salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Crucial Step: Because the analyte is ionically bound to the sulfonic acid groups, this 100% organic wash safely strips away hydrophobic phospholipids[1][11].

  • Elution: Elute the target analyte using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the basic piperidine, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: LC-MS/MS Conditions
  • Analytical Column: Biphenyl phase (e.g., 50 x 2.1 mm, 2.6 µm core-shell)[8].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol is preferred over Acetonitrile for Biphenyl columns to maximize π−π interactions)[7].

  • Gradient:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.1 - 5.5 min: Re-equilibrate at 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Mode: Electrospray Ionization Positive (ESI+), Multiple Reaction Monitoring (MRM).

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. (2023). Available at:[Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. International Council for Harmonisation. (2022). Available at:[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at:[Link]

  • Comparing Kinetex™ Biphenyl and Luna™ Omega Polar C18 Columns for Analysis. Phenomenex. Available at:[Link]

  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials. PMC / NIH. (2023). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine

Standard Operating Procedure: Personal Protective Equipment and Handling Guidelines for 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine As a laboratory professional or drug development scientist, handling complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Personal Protective Equipment and Handling Guidelines for 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine

As a laboratory professional or drug development scientist, handling complex synthetic intermediates like 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine (CAS 1233955-62-8) requires a rigorous, structurally informed approach to safety[1]. This compound combines a basic piperidine moiety, a potentially sensitizing nitroaromatic ring, and a lipophilic fluoro-substitution.

This guide provides a self-validating, step-by-step operational framework for selecting Personal Protective Equipment (PPE), executing safe handling procedures, and managing waste, ensuring both scientific integrity and regulatory compliance.

Chemical Hazard Profile & Causality of Risk

To select the correct PPE, we must first understand the molecular causality of the hazards associated with this compound:

  • Fluoroaromatic Moiety (Lipophilicity): The addition of the fluorine atom increases the molecule's lipophilicity. This significantly enhances its ability to bypass the stratum corneum (the skin's outer barrier), making dermal absorption a primary risk vector.

  • Nitroaromatic Group (Systemic Toxicity): Nitroaromatic compounds are notorious for their potential to cause skin sensitization, mutagenicity, and systemic toxicity (such as methemoglobinemia) upon absorption.

  • Piperidine Ring (Corrosivity/Irritation): Piperidine derivatives are inherently basic. Airborne dust or direct contact can cause severe irritation to mucous membranes, eyes, and the respiratory tract.

Because of these combined properties, standard "splash-resistant" laboratory practices are insufficient. A comprehensive barrier system is required to prevent inhalation of aerosolized dust and dermal penetration.

Mandatory Personal Protective Equipment (PPE) Matrix

In accordance with the Occupational Safety and Health Administration (OSHA) PPE standards[2], the following equipment must be utilized to mitigate exposure.

PPE CategoryRequired SpecificationCausality / RationaleReplacement Frequency
Hand Protection Double-gloving: Inner nitrile (4 mil), Outer butyl rubber or thick nitrile (≥8 mil).The fluoro-group enhances dermal penetration. Butyl rubber provides a superior barrier against lipophilic organic compounds.Change outer gloves immediately if contaminated, or every 2 hours.
Eye Protection Snug-fitting chemical splash goggles.Piperidine base can cause severe corneal damage. Safety glasses with side shields are insufficient for fine dust.Clean after each use; replace if scratched.
Body Protection Flame-resistant, fluid-resistant lab coat with knit cuffs, fully buttoned.Prevents dust accumulation on forearms and street clothing.Launder weekly via specialized lab service; do not wash at home.
Respiratory NIOSH-approved N95 or P100 particulate respirator (if weighing outside a closed system).Prevents inhalation of toxic, sensitizing nitroaromatic dust particles[3].Discard after single use or if breathing resistance increases.

Operational Workflow: Handling and Weighing

The National Research Council's Prudent Practices in the Laboratory emphasizes that safety is a self-validating system where engineering controls and PPE work in tandem[4]. Follow this methodology for routine handling:

Phase 1: Preparation & Pre-Operation Check
  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity between 80–120 feet per minute (fpm).

  • Inspect PPE: Inflate outer gloves manually to check for microscopic pinholes before donning.

  • Static Mitigation: Because fine organic powders can aerosolize via static electricity, use an anti-static gun (e.g., Zerostat) on the weighing vessel and use grounded, static-dissipative spatulas.

Phase 2: Execution
  • Positioning: Place the analytical balance at least 6 inches inside the fume hood sash to ensure optimal airflow capture.

  • Transfer: Open the chemical container slowly. Transfer the 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine using a smooth, deliberate motion to avoid creating a dust cloud.

  • Sealing: Once the desired mass is achieved, seal the weighing vessel before removing it from the fume hood environment.

Phase 3: Doffing & Decontamination
  • Tool Decontamination: Wipe down spatulas and the balance pan with a solvent appropriate for lipophilic organics (e.g., isopropanol or ethanol), followed by a damp water wipe.

  • Doffing: Remove the outer gloves using the "glove-in-glove" technique to trap contamination inside. Dispose of them in a designated hazardous waste bin. Wash hands immediately with soap and water.

Spill Response and Decontamination Pathway

In the event of a spill, immediate containment is critical to prevent the spread of toxic dust. The following workflow dictates the logical progression of a spill response.

Emergency spill response and decontamination workflow for toxic laboratory chemicals.

Spill Execution Note: Never dry-sweep the powder, as this will aerosolize the nitroaromatic compound. Always cover the powder with a damp absorbent pad or wet it carefully with a compatible solvent before wiping it up.

Hazardous Waste Disposal Plan

Improper disposal of fluorinated nitroaromatics poses severe environmental and regulatory risks. Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[5], this chemical and any materials contaminated by it must be treated as hazardous waste.

  • Segregation: Do not mix this waste with strong acids or oxidizers. Store in a chemically compatible, clearly labeled, and sealable high-density polyethylene (HDPE) container.

  • Labeling: Label the container explicitly with "Hazardous Waste: Toxic Organic Solid (Contains Nitroaromatic/Piperidine derivative)."

  • Disposal: Do not dispose of this chemical down the drain or in standard municipal trash. It must be collected by a licensed hazardous waste management facility for high-temperature incineration.

References

  • NextSDS. (n.d.). 4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine — Chemical Substance Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - Overview. United States Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). (2025). Respirator Types and Use. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine
Reactant of Route 2
Reactant of Route 2
4-[(4-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine
© Copyright 2026 BenchChem. All Rights Reserved.